
N-pyridin-4-ylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-4-ylfuran-3-carboxamide, also known as PFD, is a small molecule that has been extensively studied for its potential therapeutic applications in a variety of diseases. This compound has shown promising results in preclinical studies and has been investigated for its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-pyridin-4-ylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of multiple pathways involved in inflammation and fibrosis. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of pro-fibrotic signaling pathways such as TGF-β and Smad3.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation, fibrosis, and oxidative stress. This compound has also been shown to improve lung function and reduce mortality in animal models of acute lung injury and sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-pyridin-4-ylfuran-3-carboxamide in lab experiments is its well-established synthesis method and availability. This compound has also been extensively studied in preclinical models, which makes it a useful tool for investigating the mechanisms of disease and potential therapeutic interventions. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-pyridin-4-ylfuran-3-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of this compound in other disease models, such as liver fibrosis and kidney disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-pyridin-4-ylfuran-3-carboxamide involves the reaction of 4-aminopyridine-3-carboxamide with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-pyridin-4-ylfuran-3-carboxamide has been investigated for its potential therapeutic applications in a variety of diseases, including pulmonary fibrosis, acute lung injury, and sepsis. Preclinical studies have shown that this compound can reduce inflammation, fibrosis, and oxidative stress, which are key factors in the development of these diseases.
Propriétés
IUPAC Name |
N-pyridin-4-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9/h1-7H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNFPRNNRINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7464228.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]ethanediamide](/img/structure/B7464238.png)
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)
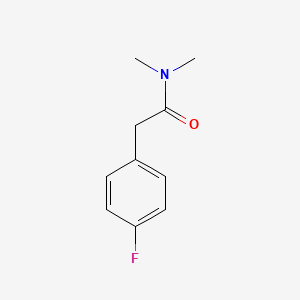
![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
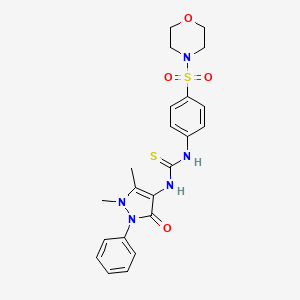
![4-[[4-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]benzamide](/img/structure/B7464284.png)
![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
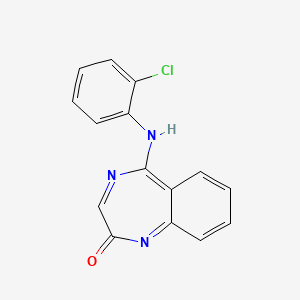
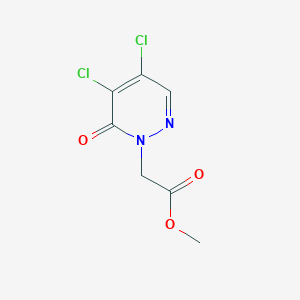
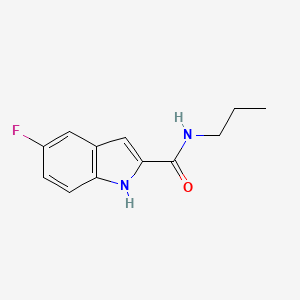
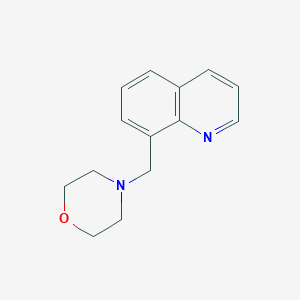
![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)